EcDsbB-IN-9

説明

Structure

2D Structure

3D Structure

特性

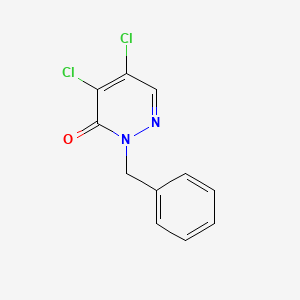

IUPAC Name |

2-benzyl-4,5-dichloropyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHBQZQCDCTOFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352294 |

Source

|

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41933-33-9 |

Source

|

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of EcDsbB-IN-9: A Covalent Inhibitor of Bacterial Disulfide Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EcDsbB-IN-9 is a potent and selective inhibitor of the Escherichia coli inner membrane enzyme DsbB (EcDsbB), a critical component of the bacterial disulfide bond formation (DSF) pathway. This pathway is essential for the correct folding and function of numerous virulence factors in Gram-negative bacteria, making it a promising target for the development of novel anti-infective agents. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks. Evidence points towards this compound acting as a covalent inhibitor, irreversibly inactivating EcDsbB and thereby disrupting the entire DSF cascade.

Introduction to the DsbA-DsbB Pathway

In Gram-negative bacteria, the formation of disulfide bonds in proteins destined for the periplasm and outer membrane is catalyzed by a dedicated enzymatic system. The key players in this pathway are the periplasmic oxidoreductase DsbA and the inner membrane protein DsbB.[1] DsbA directly introduces disulfide bonds into folding proteins, becoming reduced in the process.[1] To maintain a pool of active, oxidized DsbA, the inner membrane enzyme DsbB reoxidizes DsbA, transferring the electrons to quinones in the respiratory chain.[1] This continuous cycle is vital for bacterial survival and pathogenesis.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting and inactivating EcDsbB. The available data strongly suggest a covalent mechanism of action, where the inhibitor forms an irreversible bond with a key residue in the active site of EcDsbB. This covalent modification effectively shuts down the enzyme's ability to reoxidize DsbA, leading to an accumulation of reduced, inactive DsbA in the periplasm.[1] Consequently, the formation of disulfide bonds in downstream substrate proteins is inhibited, resulting in protein misfolding and a loss of function, ultimately leading to bacterial growth inhibition.

Signaling Pathway of DsbA-DsbB Dependent Disulfide Bond Formation

The following diagram illustrates the central role of DsbB in the bacterial disulfide bond formation pathway and the point of intervention for this compound.

Caption: The DsbA-DsbB disulfide bond formation pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 (in vitro) | 1.7 µM | Purified EcDsbB inhibition assay | Concentration of this compound required to inhibit 50% of the activity of purified EcDsbB enzyme. | [1] |

| IC50 (in vivo) | 8.5 ± 0.6 µM | DsbA oxidation assay in E. coli | Concentration of this compound that leads to a 50% reduction in the oxidized form of DsbA in living E. coli cells. | [1] |

| KI | 46 ± 20 nM | Enzyme kinetics analysis | Inhibitor constant, indicating the binding affinity of this compound to EcDsbB. | [1] |

| Km (Ubiquinone-5) | 1.03 ± 0.12 µM | Enzyme kinetics analysis | Michaelis constant for the substrate ubiquinone-5 in the EcDsbB-catalyzed reaction. | [1] |

Experimental Protocols

The following sections detail the methodologies employed to elucidate the mechanism of action of this compound.

In Vitro Inhibition of Purified EcDsbB

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EcDsbB.

Methodology:

-

Purified EcDsbB is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, reduced DsbA, and the electron acceptor, ubiquinone-5.

-

The rate of DsbA oxidation is monitored over time, typically by measuring the decrease in the fluorescence of a labeled DsbA or by following the reduction of a quinone analog spectrophotometrically.

-

The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo DsbA Oxidation Assay

Objective: To assess the ability of this compound to inhibit DsbB activity within a cellular context by measuring the redox state of its substrate, DsbA.

Methodology:

-

E. coli cells are grown in the presence of varying concentrations of this compound.

-

Cellular proteins are precipitated, and free cysteine residues are alkylated with 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS adds a significant mass to reduced cysteines.

-

The proteins are separated by non-reducing SDS-PAGE. The oxidized and reduced forms of DsbA will migrate differently due to the mass shift induced by AMS on the reduced form.

-

DsbA is detected by immunoblotting with an anti-DsbA antibody.

-

The relative amounts of oxidized and reduced DsbA are quantified, and the IC50 is determined as the concentration of this compound that results in 50% of DsbA being in the reduced state.[1]

Experimental Workflow for Characterizing this compound

The following diagram outlines the general workflow for the identification and characterization of EcDsbB inhibitors like this compound.

Caption: A generalized experimental workflow for the discovery and characterization of EcDsbB inhibitors.

Conclusion

This compound is a potent inhibitor of the bacterial disulfide bond formation pathway, targeting the inner membrane enzyme EcDsbB. The mechanism of action involves the covalent modification and irreversible inactivation of EcDsbB, leading to the disruption of DsbA reoxidation and the inhibition of virulence factor maturation. The quantitative data and experimental protocols presented herein provide a comprehensive overview for researchers engaged in the study of this pathway and the development of novel antibacterial agents. The unique mechanism of targeting the DSF pathway makes this compound and its analogs promising candidates for combating infections caused by Gram-negative pathogens.

References

An In-depth Technical Guide to EcDsbB-IN-9: An Inhibitor of Bacterial Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. The bacterial disulfide bond (DSB) formation pathway, crucial for the proper folding and function of many virulence factors, presents a promising avenue for the development of new anti-infective agents. This technical guide provides a comprehensive overview of EcDsbB-IN-9, a potent and selective inhibitor of the Escherichia coli inner membrane protein DsbB (EcDsbB). By targeting EcDsbB, this small molecule disrupts the oxidative protein folding cascade in the periplasm, leading to an accumulation of misfolded proteins and attenuating bacterial virulence. This document details the mechanism of action of this compound, presents its key quantitative inhibitory data, outlines the experimental protocols for its characterization, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction: The Bacterial Disulfide Bond Formation Pathway

In Gram-negative bacteria, the formation of disulfide bonds in proteins destined for the periplasm or extracellular space is essential for their stability and function.[1][2] This process, known as oxidative protein folding, is catalyzed by the Dsb family of enzymes. The primary oxidative pathway in E. coli involves two key proteins: DsbA and DsbB.[2][3]

-

DsbA: A periplasmic oxidoreductase that directly donates its disulfide bond to newly translocated proteins, becoming reduced in the process.[2][3]

-

DsbB: An integral inner membrane protein that reoxidizes DsbA, transferring the electrons to the quinone pool of the electron transport chain.[2][3][4] This step is critical for regenerating the active, oxidized form of DsbA, allowing it to participate in further rounds of disulfide bond formation.

The DsbA-DsbB pathway is a key contributor to the proper folding of a multitude of proteins, including adhesins, toxins, and secretion system components, which are often critical for bacterial pathogenesis.[5] Therefore, inhibition of this pathway represents an attractive strategy for the development of anti-virulence agents.[5]

This compound: A Pyridazinone-Based Inhibitor of EcDsbB

This compound, referred to in the primary literature as "compound 9," is a member of a pyridazinone class of small molecules identified as potent inhibitors of EcDsbB.[1][5][6]

Chemical Structure

The precise chemical structure of this compound (compound 9) has been identified as a pyridazinone derivative. While the exact IUPAC name and structure are detailed in the original research publication by Landeta et al. (2015) in Nature Chemical Biology, it is characterized by a central pyridazinone ring.

Quantitative Data

The inhibitory activity of this compound has been quantified through a series of in vitro and in vivo assays. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibition Data for this compound

| Parameter | Value | Assay Description |

| IC50 | 1.7 µM | Inhibition of purified EcDsbB enzyme activity, measured by its ability to reduce ubiquinone-5.[6][7] |

| Ki | 46 ± 20 nM | Enzyme kinetics analysis of the inhibition of purified EcDsbB.[6][7] |

Table 2: In Vivo Inhibition Data for this compound

| Parameter | Value | Assay Description |

| IC50 | 8.5 ± 0.6 µM | Inhibition of DsbA oxidation in aerobically grown E. coli cells, assessed by the accumulation of reduced DsbA.[6][7] |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the inner membrane protein EcDsbB. The binding of this compound to EcDsbB disrupts the electron flow from reduced DsbA to the quinone pool. This interruption in the oxidative folding pathway leads to an accumulation of reduced, and therefore inactive, DsbA in the periplasm. Consequently, newly synthesized virulence factors and other essential periplasmic proteins that require disulfide bonds for their proper folding are left in a reduced and non-functional state. This cascade of events ultimately compromises the integrity of the bacterial cell envelope and attenuates virulence.

dot

Caption: Bacterial Disulfide Bond Formation Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

In Vitro Inhibition of Purified EcDsbB Activity

This assay measures the ability of this compound to inhibit the enzymatic activity of purified EcDsbB, which is monitored by the reduction of ubiquinone.

Materials:

-

Purified EcDsbB

-

Purified DsbA

-

Ubiquinone-5

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% dodecyl maltoside)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 275 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ubiquinone-5, and varying concentrations of this compound or solvent control.

-

Reduce DsbA by incubating with an excess of DTT, followed by removal of DTT using a desalting column.

-

Initiate the reaction by adding reduced DsbA and purified EcDsbB to the reaction mixture.

-

Monitor the reduction of ubiquinone-5 by measuring the decrease in absorbance at 275 nm over time.

-

Calculate the initial rates of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for the In Vitro EcDsbB Inhibition Assay.

In Vivo DsbA Oxidation Assay

This assay assesses the effect of this compound on the redox state of DsbA within living bacterial cells by using a thiol-reactive probe, 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), which adds mass to reduced cysteines.[8][9][10]

Materials:

-

E. coli strain expressing DsbA

-

Luria-Bertani (LB) broth

-

This compound

-

Trichloroacetic acid (TCA)

-

AMS solution (freshly prepared)

-

Lysis buffer (e.g., SDS-containing buffer)

-

SDS-PAGE equipment

-

Western blotting equipment and anti-DsbA antibody

Procedure:

-

Grow E. coli cultures aerobically to mid-log phase.

-

Treat the cultures with varying concentrations of this compound or solvent control for a defined period.

-

Harvest the cells and immediately precipitate the proteins by adding TCA to the culture to a final concentration of 10%.[8] This step is crucial to "freeze" the in vivo redox state of the proteins.[8]

-

Wash the protein pellet with acetone and resuspend in lysis buffer containing freshly prepared AMS.[8]

-

Incubate to allow for the alkylation of free thiol groups by AMS.

-

Separate the proteins by non-reducing SDS-PAGE. The AMS-modified (reduced) DsbA will migrate slower than the unmodified (oxidized) DsbA.[9][10]

-

Transfer the proteins to a membrane and perform a Western blot using an anti-DsbA antibody to visualize the different redox forms of DsbA.

-

Quantify the band intensities for the oxidized and reduced forms of DsbA to determine the percentage of inhibition of DsbA oxidation at each inhibitor concentration.

-

Calculate the in vivo IC50 value.

dot

Caption: Workflow for the In Vivo DsbA Oxidation Assay.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel anti-virulence agents. Its specific inhibition of the bacterial disulfide bond formation pathway highlights the potential of targeting this essential process to combat bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound series. Additionally, exploring the synergistic effects of this compound with existing antibiotics could open up new therapeutic strategies. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery who are working towards the development of the next generation of antibacterial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Disulfide Bond Formation in the Bacterial Periplasm: Major Achievements and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein disulfide bond generation in Escherichia coli DsbB–DsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents [mdpi.com]

- 6. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Method to Determine Protein Redox State in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Guardian of the Periplasm: A Technical Guide to DsbB in E. coli and its Inhibition by EcDsbB-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of correct disulfide bonds is paramount for the stability and function of a multitude of extracytoplasmic proteins in Gram-negative bacteria, including essential virulence factors. In Escherichia coli, the DsbA-DsbB enzymatic pathway is the primary engine for oxidative protein folding in the periplasm. This technical guide provides an in-depth exploration of the integral membrane protein DsbB, its crucial role in reoxidizing the direct oxidant DsbA, and the mechanism by which it harnesses the cell's respiratory chain. Furthermore, we delve into the inhibition of this vital enzyme by small molecules, with a specific focus on the pyridazinone derivative, EcDsbB-IN-9. This guide consolidates quantitative inhibitory data, presents detailed experimental protocols for studying the DsbA-DsbB system, and provides visual representations of the key pathways and experimental workflows to aid researchers in the fields of microbiology, biochemistry, and antimicrobial drug discovery.

Introduction: The Dsb System and Oxidative Protein Folding in E. coli

In the oxidizing environment of the E. coli periplasm, the formation of disulfide bonds is a critical post-translational modification for many secreted and membrane-bound proteins. This process is primarily managed by the Disulfide bond (Dsb) family of proteins. The Dsb system is elegantly compartmentalized into two main pathways:

-

The Oxidation Pathway (DsbA-DsbB): This pathway is responsible for the de novo formation of disulfide bonds in newly translocated proteins. DsbA, a soluble periplasmic protein, directly donates its disulfide bond to substrate proteins. In doing so, DsbA itself becomes reduced and requires reoxidation to continue its catalytic cycle.[1]

-

The Isomerization Pathway (DsbC-DsbD): This pathway corrects non-native disulfide bonds that may have been incorrectly formed by the DsbA-DsbB system, ensuring the proper folding of complex proteins with multiple cysteines.

The DsbA-DsbB pathway is a linchpin in bacterial physiology and pathogenesis. Its disruption leads to a range of debilitating phenotypes, including loss of motility and attenuated virulence, making it an attractive target for the development of novel anti-virulence agents.[2]

The Central Role and Mechanism of DsbB

DsbB is a 20 kDa integral inner membrane protein that acts as the master regulator of the oxidative pathway. It functions to reoxidize DsbA, thereby maintaining the periplasmic pool of this potent oxidant. Structurally, DsbB consists of four transmembrane helices with two periplasmic loops, each containing a pair of essential cysteine residues (Cys41-Cys44 and Cys104-Cys130).

The catalytic cycle of DsbB is a fascinating process that links disulfide bond formation directly to the electron transport chain:

-

Interaction with Reduced DsbA: Reduced DsbA, carrying a pair of free thiols, interacts with the second periplasmic loop of DsbB.

-

Disulfide Exchange Cascade: A series of disulfide exchange reactions occur. The currently accepted model suggests that a cysteine from DsbA's active site attacks the Cys104-Cys130 disulfide bond in DsbB. This initiates a cascade of electron transfer, ultimately resulting in the oxidation of DsbA and the reduction of DsbB's cysteine pairs.

-

Quinone Reduction and Regeneration: DsbB transfers the electrons, received from DsbA, to a quinone molecule (ubiquinone under aerobic conditions or menaquinone under anaerobic conditions) embedded in the cell membrane. This reduction of the quinone pool regenerates the oxidized, active state of DsbB, ready for another cycle of DsbA reoxidation.[3][4]

The ability of DsbB to utilize the high redox potential of the quinone pool to drive the oxidation of the already highly oxidizing DsbA is a key feature of this system.

Inhibition of DsbB by Small Molecules: A Focus on this compound

The essential role of the DsbA-DsbB pathway in bacterial virulence has made it a prime target for the development of novel therapeutics that disarm pathogens rather than killing them outright, a strategy that may slow the development of resistance.

A number of small molecule inhibitors of DsbB have been identified. Among the most promising are compounds belonging to the pyridazinone class. "this compound" refers to a specific pyridazinone derivative, identified as "compound 9" in foundational screening studies.[5] This compound has demonstrated potent and specific inhibition of E. coli DsbB (EcDsbB).

Mechanism of Action

While the precise mechanism is still under investigation, it is proposed that pyridazinone-based inhibitors like this compound act as competitors of ubiquinone. They are thought to bind to the quinone-binding site on DsbB, thereby preventing the transfer of electrons from DsbB to the respiratory chain and halting the reoxidation of DsbA.

Quantitative Inhibitory Data

The inhibitory potency of this compound and a related, more potent compound (Compound 12) have been quantified through various assays. A summary of this data is presented below.

| Inhibitor | Assay Type | Parameter | Value | Reference |

| This compound (Compound 9) | In vitro (purified EcDsbB) | IC50 | 1.7 µM | [5] |

| In vitro (purified EcDsbB) | K_i_ | 46 ± 20 nM | [5] | |

| In vivo (DsbA oxidation) | IC50 | 8.5 ± 0.6 µM | [5] | |

| Compound 12 | In vitro (purified EcDsbB) | IC50 | 18.85 nM | |

| In vitro (purified EcDsbB) | K_i_ | 0.8 ± 0.1 nM | ||

| In vivo (DsbA oxidation) | IC50 | 0.9 ± 0.5 µM |

Table 1: Summary of quantitative data for the inhibition of EcDsbB by pyridazinone derivatives.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The DsbA-DsbB oxidative pathway in E. coli and the point of inhibition by this compound.

Caption: Experimental workflow for determining the in vivo redox state of DsbA upon treatment with an inhibitor.

Caption: Proposed mechanism of DsbB inhibition by this compound through competition with ubiquinone.

Detailed Methodologies: Key Experimental Protocols

The following protocols are foundational for the study of DsbB and its inhibitors. They are presented in a detailed format to facilitate their implementation in a research setting.

In Vitro DsbB Inhibition Assay (Ubiquinone Reduction Assay)

This assay measures the ability of DsbB to transfer electrons from DsbA to a ubiquinone analog, and thus assesses the inhibitory effect of a compound on this activity.

Materials:

-

Purified, reconstituted EcDsbB

-

Purified, reduced EcDsbA

-

Ubiquinone-1 (UQ-1) or other suitable analog

-

Dithiothreitol (DTT)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% DDM, pH 7.5

-

Spectrophotometer capable of measuring absorbance at 275 nm

Procedure:

-

Preparation of Reduced DsbA: Incubate purified DsbA with 10 mM DTT for 1 hour at room temperature. Remove DTT using a desalting column equilibrated with Assay Buffer.

-

Assay Setup: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a final concentration of 50 µM UQ-1, and the desired concentration of the inhibitor (e.g., this compound) dissolved in DMSO (ensure final DMSO concentration is ≤1%).

-

Initiation of Reaction: Add purified, reconstituted DsbB to the cuvette to a final concentration of approximately 1 µM.

-

Baseline Reading: Equilibrate the mixture in the spectrophotometer at 25°C and record a stable baseline absorbance at 275 nm.

-

Start the Reaction: Add reduced DsbA to the cuvette to a final concentration of 20 µM to start the reaction.

-

Data Acquisition: Monitor the decrease in absorbance at 275 nm over time, which corresponds to the reduction of UQ-1.

-

Data Analysis: Calculate the initial rate of UQ-1 reduction. To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo DsbB Inhibition Assay (β-Galactosidase Reporter Assay)

This cell-based assay utilizes an E. coli strain expressing a variant of β-galactosidase with engineered cysteines in the periplasm. The enzyme is only active when its disulfide bonds are not formed, i.e., when the DsbA-DsbB pathway is inhibited.

Materials:

-

E. coli reporter strain (e.g., expressing β-Gal^dbs^)

-

LB agar plates containing appropriate antibiotics and X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Liquid LB medium with appropriate antibiotics

-

Test compound (this compound)

-

96-well microtiter plates

Procedure:

-

Strain Preparation: Grow the E. coli reporter strain overnight in liquid LB medium with antibiotics.

-

Plating: Spread a lawn of the overnight culture on LB agar plates containing X-Gal.

-

Compound Application: Spot small volumes (e.g., 2-5 µL) of the test compound at various concentrations onto the bacterial lawn. A DMSO spot should be used as a negative control.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

Observation: Inhibition of DsbB will prevent the oxidation and subsequent inactivation of β-galactosidase, leading to the hydrolysis of X-Gal and the formation of a blue-colored zone around the spot of the active compound. The diameter and intensity of the blue zone correlate with the inhibitory potency.

In Vivo DsbA Redox State Analysis (AMS Alkylation Shift Assay)

This assay determines the ratio of reduced to oxidized DsbA within the cell, providing a direct measure of DsbB activity. Reduced cysteines are alkylated with 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), a ~0.5 kDa reagent, causing a visible shift in the protein's mobility on an SDS-PAGE gel.[5]

Materials:

-

E. coli strain of interest

-

Liquid growth medium

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

AMS solution (10 mM in a suitable buffer)

-

Laemmli sample buffer

-

Anti-DsbA antibody for Western blotting

Procedure:

-

Cell Culture and Treatment: Grow E. coli to mid-log phase. Add the test compound at the desired concentration and incubate for a specified time (e.g., 30 minutes).

-

Acid Quenching: Rapidly stop all enzymatic reactions by adding TCA to a final concentration of 10%. Incubate on ice for 20 minutes.

-

Cell Lysis and Alkylation:

-

Pellet the cells by centrifugation.

-

Wash the pellet with acetone to remove TCA.

-

Resuspend the cell pellet in a lysis buffer containing 10 mM AMS.

-

Incubate at room temperature in the dark for 1 hour to allow for complete alkylation of free thiol groups.

-

-

Sample Preparation for SDS-PAGE:

-

Pellet the alkylated cell debris.

-

Resuspend the pellet in Laemmli sample buffer (without reducing agents).

-

-

Electrophoresis and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-DsbA primary antibody, followed by an appropriate secondary antibody.

-

-

Analysis: Visualize the bands corresponding to DsbA. The upper, shifted band represents the reduced, AMS-alkylated form of DsbA, while the lower, unshifted band represents the oxidized form. Quantify the intensity of the bands to determine the percentage of reduced DsbA.

Conclusion

The DsbA-DsbB pathway represents a critical nexus in the physiology and virulence of E. coli and other Gram-negative pathogens. DsbB, as the engine of this pathway, is a highly validated target for the development of novel anti-infective agents. Inhibitors such as this compound, which disrupt the crucial electron transfer from DsbB to the quinone pool, effectively shut down oxidative protein folding in the periplasm. The data and methodologies presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the function of this essential enzyme and to advance the development of next-generation therapeutics targeting bacterial virulence.

References

- 1. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vivo pathway for disulfide bond isomerization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DsbB catalyzes disulfide bond formation de novo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and mechanisms of the DsbB-DsbA disulfide bond generation machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of EcDsbB-IN-9: A Technical Guide to a Novel Class of Bacterial Disulfide Bond Formation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of inhibitors targeting the Escherichia coli disulfide bond-forming enzyme DsbB (EcDsbB). The lead compound, EcDsbB-IN-9, and its analogs, primarily based on a warfarin scaffold, represent a promising avenue for the development of new antivirulence agents. Disruption of the DsbA-DsbB pathway, crucial for the proper folding of many bacterial virulence factors, offers a strategy to disarm pathogenic bacteria rather than killing them outright, potentially reducing the selective pressure for antibiotic resistance.

This document details the quantitative inhibitory data for a series of these compounds, outlines the key experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data: Structure-Activity Relationship of Warfarin Analogs against EcDsbB

The inhibitory activity of this compound (referred to as compound 9 in the source literature) and its analogs was determined using an in vivo high-throughput screen. This assay utilizes an E. coli strain expressing a disulfide-sensitive variant of β-galactosidase (β-Galdbs). Inhibition of EcDsbB leads to the accumulation of reduced DsbA, preventing the formation of inactivating disulfide bonds in β-Galdbs and thus restoring its enzymatic activity. The results, presented as the concentration of the compound required to achieve 50% of the maximal β-galactosidase activity (a proxy for DsbB inhibition), are summarized in the table below.[1][2]

| Compound ID | Modifications to Warfarin Scaffold | Inhibition of EcDsbB (β-Galdbs assay) |

| This compound (Compound 9) | Pyridazinone-related structure | Potent Inhibitor |

| Compound 12 | Pyridazinone-related structure | More potent than Compound 9 |

| Warfarin | 4-hydroxycoumarin core | No significant inhibition |

| W2 | Chloride at position 4, hydroxyl at position 6 of the coumarin ring | Selective for P. aeruginosa DsbB1/2 and E. coli DsbB |

| PA4 | Coumarin ring with specific substitutions | Inhibitor of PaDsbB1, no inhibition of MtVKOR |

| PA5 | Coumarin ring with specific substitutions | Inhibitor of PaDsbB1, no inhibition of MtVKOR |

| MT8 | Coumarin ring with specific substitutions | Inhibitor of MtVKOR, no inhibition of PaDsbB1 |

Note: Precise RIC50 values for all compounds were not available in the provided search results. The table reflects the qualitative relationships described in the literature.[1][2][3]

Experimental Protocols

High-Throughput Screening of EcDsbB Inhibitors using a β-Galactosidase Reporter Assay

This cell-based assay is the primary method for screening and quantifying the inhibitory activity of compounds against EcDsbB in vivo.[1][2][4]

Principle: In an engineered E. coli strain, the activity of a disulfide-sensitive β-galactosidase (β-Galdbs) is dependent on the functionality of the DsbA-DsbB pathway. When DsbB is active, DsbA is maintained in its oxidized state, leading to the formation of disulfide bonds in β-Galdbs and its inactivation. Inhibition of DsbB results in reduced DsbA, preventing the inactivation of β-Galdbs and leading to a measurable increase in its activity.

Methodology:

-

Strain Preparation: An E. coli strain deficient in the dsbB gene (ΔdsbB) and expressing the β-Galdbs reporter is used. This strain is complemented with a plasmid expressing the target DsbB, in this case, EcDsbB.

-

Culture and Treatment: The bacterial strain is grown in a multi-well plate format (e.g., 384-well plates) in a suitable minimal medium containing a chromogenic β-galactosidase substrate (e.g., X-Gal). A serial dilution of the test compounds is added to the wells.

-

Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) at an appropriate temperature (e.g., 30°C) to allow for bacterial growth and compound activity.

-

Data Acquisition: The activity of β-galactosidase is determined by measuring the colorimetric change in each well using a plate reader.

-

Data Analysis: The β-galactosidase activity is plotted against the compound concentration. The Relative Inhibitory Concentration 50 (RIC50) is calculated as the concentration of the compound that elicits 50% of the maximal β-galactosidase activity observed in a control ΔdsbB strain (representing complete inhibition).[3]

In Vivo Alkylation Assay for DsbA Redox State

This biochemical assay directly assesses the redox state of DsbA in E. coli cells treated with DsbB inhibitors, providing a direct measure of target engagement.

Principle: The redox state of DsbA (oxidized with a disulfide bond vs. reduced with free thiols) can be determined by treating the cells with a thiol-reactive alkylating agent, such as 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS adds a significant molecular weight to each free thiol group. By separating the proteins via SDS-PAGE and immunoblotting for DsbA, the oxidized and reduced forms can be distinguished by their different migration patterns.

Methodology:

-

Cell Culture and Treatment: E. coli cells are grown aerobically in the presence of varying concentrations of the DsbB inhibitor.

-

Protein Precipitation: The cells are harvested, and the proteins are precipitated using trichloroacetic acid (TCA).

-

Alkylation: The protein pellet is resuspended in a denaturing buffer (e.g., 100 mM Tris-HCl, pH 8.5, 6 M urea, 10mM EDTA, 0.5% (w/v) SDS) containing the alkylating agent AMS (typically 15 mM). The reaction is allowed to proceed in the dark at 37°C for one hour.[5]

-

SDS-PAGE and Western Blotting: The alkylated protein samples are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with an anti-DsbA antibody.

-

Analysis: The bands corresponding to the oxidized (unmodified by AMS) and reduced (modified by AMS, resulting in a higher molecular weight) forms of DsbA are visualized. The intensity of the bands is quantified to determine the IC50 value, which is the inhibitor concentration that results in 50% of DsbA being in the reduced state.

Visualizations

DsbA-DsbB Signaling Pathway

References

- 1. biorxiv.org [biorxiv.org]

- 2. Warfarin analogs target disulfide bond-forming enzymes and suggest a residue important for quinone and coumarin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of bacterial disulfide bond formation by the anticoagulant warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of EcDsbB-IN-9: A Technical Guide

This technical guide provides an in-depth overview of the discovery and initial characterization of EcDsbB-IN-9, a small molecule inhibitor of the Escherichia coli disulfide bond-forming enzyme DsbB (EcDsbB). This document is intended for researchers, scientists, and drug development professionals interested in novel antibacterial agents targeting bacterial virulence.

Introduction: The DsbA-DsbB Pathway in Gram-Negative Bacteria

In Gram-negative bacteria, the formation of disulfide bonds in proteins translocated to the periplasm is crucial for their stability and function. This process is primarily managed by the DsbA-DsbB pathway. DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into substrate proteins, becoming reduced in the process. The inner membrane protein DsbB then re-oxidizes DsbA, transferring the electrons to the quinone pool and ultimately to the electron transport chain. Many virulence factors of pathogenic bacteria are dependent on this pathway for their proper folding and activity, making the DsbA-DsbB system an attractive target for the development of new anti-virulence drugs.[1][2][3]

Discovery of this compound

This compound, referred to as "compound 9" in the primary literature, was identified through a target- and cell-based high-throughput screen of 51,487 compounds.[4][5] The screen was designed to identify inhibitors of EcDsbB by utilizing an E. coli strain expressing a disulfide-sensitive variant of β-galactosidase (β-Galdbs). In this system, the formation of non-native disulfide bonds by DsbA inactivates β-Galdbs. Inhibition of EcDsbB leads to an accumulation of reduced DsbA, preventing the inactivation of β-Galdbs and resulting in a measurable increase in its activity.[5] A parallel screen was conducted with a strain where EcDsbB was replaced by a non-homologous enzyme, MtbVKOR from Mycobacterium tuberculosis, to ensure the specificity of the identified inhibitors for EcDsbB.[4][5]

Initial Characterization and Quantitative Data

This compound was characterized through a series of in vitro and in vivo assays to determine its potency and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds identified in the same study.

| Compound | In Vitro IC50 (µM) | In Vivo IC50 (µM) | Ki (nM) |

| This compound | 1.7 | 8.5 ± 0.6 | 46 ± 20 |

| Compound 12 | 0.01885 | 0.9 ± 0.5 | 0.8 ± 0.1 |

| Compound 13 | Not Reported | Not Reported | Not Reported |

Table 1: Potency of EcDsbB Inhibitors.[4][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Inhibition of Purified EcDsbB

This assay measures the ability of a compound to inhibit the activity of purified EcDsbB.

Methodology:

-

Purification of EcDsbB: EcDsbB is purified from the membranes of an overproducing E. coli strain.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing purified EcDsbB, a quinone substrate (e.g., ubiquinone-5), and a reducing agent to initiate the reaction.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of a DsbA substrate. The oxidation of the substrate is monitored over time, often by measuring a change in fluorescence or absorbance.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo DsbA Oxidation Assay

This assay assesses the ability of a compound to inhibit EcDsbB activity within living bacterial cells by measuring the redox state of DsbA.

Methodology:

-

Bacterial Culture: E. coli cells are grown aerobically to mid-log phase.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period.

-

Protein Precipitation: Total cellular proteins are precipitated by the addition of trichloroacetic acid (TCA) directly to the culture medium. This step is crucial to prevent post-lysis changes in the redox state of DsbA.

-

Alkylation of Free Thiols: The protein pellet is washed and resuspended in a buffer containing 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS). AMS is a maleimide-based alkylating agent that adds a mass of approximately 0.5 kDa to each free thiol group.

-

SDS-PAGE and Western Blotting: The AMS-treated protein samples are separated by non-reducing SDS-PAGE. The oxidized form of DsbA (with no free thiols) will migrate faster than the reduced form (with two free thiols alkylated by AMS). The different forms of DsbA are visualized by Western blotting using an anti-DsbA antibody.

-

Densitometry and IC50 Calculation: The intensities of the bands corresponding to the oxidized and reduced forms of DsbA are quantified. The percentage of reduced DsbA is plotted against the inhibitor concentration to determine the in vivo IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DsbA-DsbB signaling pathway and the experimental workflows.

DsbA-DsbB disulfide bond formation pathway and the inhibitory action of this compound.

Workflow for the in vivo DsbA oxidation assay.

References

- 1. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Buried Water Network Modulates the Activity of the Escherichia coli Disulphide Catalyst DsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered Pathways for Correct Disulfide Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Diversity of the Epsilonproteobacteria Dsb (disulfide bond) systems [frontiersin.org]

Specificity of EcDsbB-IN-9 for Bacterial DsbB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of EcDsbB-IN-9, a small molecule inhibitor of the bacterial disulfide bond forming protein B (DsbB). Understanding the selective action of this compound is critical for its development as a potential anti-virulence agent targeting a broad range of Gram-negative bacteria. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Data Presentation: Inhibitory Profile of this compound and Analogs

The following tables summarize the quantitative data available for this compound and its closely related analogs. This data provides a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against Escherichia coli DsbB

| Parameter | Value | Source |

| IC50 | 1.7 µM | [1] |

| Ki | 46 ± 20 nM | [1] |

Table 2: Specificity of Pyridazinone-based DsbB Inhibitors against Various DsbB Orthologs and Other Oxidoreductases

| Target Organism/Protein | DsbB Ortholog | Inhibition Status | Quantitative Data (IC50/Ki) | Source |

| Escherichia coli | EcDsbB | Strong Inhibition | IC50 = 1.7 µM (for this compound) | [1] |

| Pseudomonas aeruginosa | PaDsbB | Inhibition | Data not available for this compound | |

| Klebsiella pneumoniae | KpDsbB | Inhibition | Data not available for this compound | |

| Salmonella enterica | SeDsbB | Inhibition | Data not available for this compound | |

| Mycobacterium tuberculosis | MtbVKOR (non-homologous) | No Inhibition | Not applicable | |

| Human | Protein Disulfide Isomerase (PDI) | No Inhibition | Not specified | [2] |

| Human | Thioredoxin Reductase (TrxR) | No Inhibition | Data not available |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

In Vitro DsbB Inhibition Assay

This assay measures the ability of an inhibitor to block the DsbB-catalyzed reduction of ubiquinone.

Materials:

-

Purified EcDsbB enzyme

-

Reduced DsbA (substrate)

-

Ubiquinone-5 (electron acceptor)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% n-Dodecyl-β-D-maltoside (DDM))

-

Spectrophotometer capable of measuring absorbance at 275 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ubiquinone-5, and the desired concentration of this compound.

-

Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding purified EcDsbB enzyme.

-

Start the measurement by adding reduced DsbA to the reaction mixture.

-

Monitor the reduction of ubiquinone-5 by measuring the decrease in absorbance at 275 nm over time.

-

Calculate the initial reaction rates for different inhibitor concentrations.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo DsbA Redox State Analysis

This method assesses the inhibitory effect of a compound on DsbB within living bacterial cells by measuring the redox state of its substrate, DsbA.

Materials:

-

E. coli culture

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA)

-

Alkylation buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1% SDS)

-

4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS)

-

SDS-PAGE equipment and reagents

-

Anti-DsbA antibody for Western blotting

Procedure:

-

Grow E. coli cells to mid-log phase.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells and immediately precipitate the proteins by adding TCA to the culture to a final concentration of 10%. This step is crucial to prevent post-lysis changes in the DsbA redox state.

-

Wash the protein pellet with acetone and resuspend it in alkylation buffer.

-

Add AMS to the resuspended proteins to alkylate the free thiol groups of reduced DsbA. This modification adds approximately 0.5 kDa to the molecular weight of DsbA for each pair of reduced cysteines.

-

Separate the proteins by non-reducing SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-DsbA antibody.

-

The oxidized form of DsbA (no free thiols) will not be modified by AMS and will migrate faster, while the reduced, AMS-alkylated form will migrate slower.

-

Quantify the band intensities to determine the ratio of reduced to oxidized DsbA at different inhibitor concentrations and calculate the in-cell IC50.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

References

Preliminary Studies on the Antimicrobial Spectrum of EcDsbB-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria constitutes a significant global health threat, necessitating the exploration of novel antimicrobial targets. The disulfide bond (Dsb) forming pathway, crucial for the proper folding and function of numerous virulence factors in Gram-negative bacteria, presents a promising avenue for therapeutic intervention. EcDsbB, an inner membrane protein in Escherichia coli, is a key component of this pathway, responsible for reoxidizing the periplasmic disulfide oxidase DsbA. Inhibition of EcDsbB disrupts the oxidative protein folding cascade, leading to an attenuation of bacterial virulence and, in some cases, compromised viability. This technical guide provides an in-depth overview of the preliminary antimicrobial profile of EcDsbB-IN-9, a potent pyridazinone-based inhibitor of EcDsbB. This document summarizes the available quantitative antimicrobial activity, details key experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction to EcDsbB as an Antimicrobial Target

In Gram-negative bacteria, the formation of stable disulfide bonds in proteins secreted into the periplasm is essential for their structure and function. This process is critical for a wide array of proteins, including toxins, adhesins, and components of secretion systems, all of which are vital for bacterial pathogenesis. The DsbA/DsbB system is a primary driver of this oxidative folding. DsbA directly introduces disulfide bonds into folding proteins, becoming reduced in the process. The inner membrane protein DsbB then reoxidizes DsbA, transferring the electrons to the quinone pool and ultimately to the terminal electron acceptors of the respiratory chain.

Targeting EcDsbB offers a compelling anti-virulence strategy. By inhibiting this enzyme, the regeneration of active DsbA is blocked, leading to an accumulation of reduced, non-functional virulence factors. This can render pathogenic bacteria less capable of causing infection and may also re-sensitize them to conventional antibiotics. This compound represents a class of pyridazinone-based small molecules that have been identified as potent and specific inhibitors of EcDsbB.

Antimicrobial Spectrum of this compound

While comprehensive quantitative data for a compound specifically designated "this compound" is not publicly available, the following table summarizes the antimicrobial activity of closely related pyridazinone-based EcDsbB inhibitors against a range of pathogenic bacteria. This data is representative of the expected activity of this class of compounds. The primary method for determining the antimicrobial spectrum is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

| Bacterial Species | Gram Stain | Pathology | Representative MIC (µg/mL) of Pyridazinone Derivatives * |

| Escherichia coli | Negative | Urinary tract infections, sepsis, gastroenteritis | 8 - 32 |

| Pseudomonas aeruginosa | Negative | Pneumonia, sepsis, urinary tract infections | 16 - 64 |

| Acinetobacter baumannii | Negative | Pneumonia, sepsis, wound infections | 8 - >64 |

| Salmonella Typhimurium | Negative | Gastroenteritis, typhoid fever | 16 - 64 |

| Staphylococcus aureus (MRSA) | Positive | Skin infections, sepsis, pneumonia | >128 |

*Note: The MIC values presented are a composite from studies on various pyridazinone derivatives and should be considered representative. Specific values for this compound may vary. It is noteworthy that this class of inhibitors demonstrates greater potency against Gram-negative bacteria, which is consistent with the presence and essentiality of the DsbA/DsbB pathway in these organisms. The reduced activity against Gram-positive bacteria like Staphylococcus aureus is expected, as they utilize different mechanisms for disulfide bond formation.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against various bacterial strains in accordance with CLSI guidelines.

Materials:

-

96-well, sterile, clear, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Spectrophotometer

-

Plate shaker/incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into sterile CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

In the first column of the 96-well plate, add a specific volume of CAMHB to all wells except the first one.

-

Add a corresponding volume of the this compound stock solution to the first well to achieve the highest desired concentration.

-

Perform a 2-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating this process across the plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial suspension.

-

Include a growth control well containing only the bacterial suspension and broth.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

In Vitro EcDsbB-Mediated Ubiquinone Reduction Assay

This assay measures the ability of this compound to inhibit the transfer of electrons from reduced DsbA to ubiquinone, catalyzed by purified EcDsbB.

Materials:

-

Purified recombinant E. coli DsbA and DsbB

-

Ubiquinone-5 (UQ-5)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% DDM)

-

Spectrophotometer capable of reading absorbance at 275 nm

Procedure:

-

Preparation of Reagents:

-

Reduce DsbA by incubation with an excess of DTT, followed by removal of DTT using a desalting column.

-

Prepare a stock solution of UQ-5 in an appropriate solvent (e.g., ethanol).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a UV-transparent 96-well plate or cuvette, combine the assay buffer, purified EcDsbB, and varying concentrations of this compound.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the reduced DsbA and UQ-5.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 275 nm, which corresponds to the reduction of ubiquinone to ubiquinol.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the EcDsbB enzymatic activity.

-

In Vivo DsbA Oxidation Assay

This assay determines the effect of this compound on the redox state of DsbA within living bacterial cells.

Materials:

-

E. coli culture

-

This compound

-

4-Acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS)

-

Trichloroacetic acid (TCA)

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Anti-DsbA antibody

Procedure:

-

Cell Culture and Treatment:

-

Grow E. coli to mid-log phase.

-

Treat the cultures with varying concentrations of this compound for a specified time.

-

-

Protein Precipitation and Alkylation:

-

Rapidly halt cellular processes and precipitate proteins by adding TCA directly to the culture medium.

-

Pellet the precipitated proteins by centrifugation.

-

Wash the pellet with acetone and resuspend in a buffer containing AMS. AMS is a thiol-reactive compound that adds a significant molecular weight to reduced cysteine residues, allowing for their separation from oxidized disulfide bonds via SDS-PAGE.

-

Incubate to allow for complete alkylation of free thiols on reduced DsbA.

-

-

SDS-PAGE and Western Blotting:

-

Separate the alkylated proteins by non-reducing SDS-PAGE. The AMS-modified (reduced) DsbA will migrate slower than the unmodified (oxidized) DsbA.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for DsbA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

-

Analysis:

-

Quantify the band intensities for the oxidized and reduced forms of DsbA.

-

Determine the concentration of this compound that leads to a significant accumulation of the reduced form of DsbA, indicating inhibition of EcDsbB in vivo.

-

Visualizations

DsbA-DsbB Signaling Pathway and Inhibition

Caption: The DsbA-DsbB pathway and the inhibitory action of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of In Vivo DsbA Oxidation Assay

Caption: Logical flow of the in vivo DsbA oxidation state analysis.

Conclusion and Future Directions

The preliminary data and methodologies presented in this guide underscore the potential of this compound and related pyridazinone inhibitors as a novel class of antimicrobials, particularly against challenging Gram-negative pathogens. The disruption of the DsbA/DsbB pathway represents a validated strategy for attenuating bacterial virulence.

Future studies should focus on obtaining a comprehensive antimicrobial spectrum for this compound against a wide panel of clinical isolates, including multidrug-resistant strains. Further elucidation of the mechanism of action, including detailed kinetic analysis and structural studies of the inhibitor-enzyme complex, will be crucial for lead optimization. Additionally, in vivo efficacy studies in relevant animal models of infection are necessary to translate the promising in vitro activity into potential therapeutic applications. The continued development of EcDsbB inhibitors holds promise for addressing the urgent need for new antibacterial agents.

Targeting the DsbA-DsbB Pathway: A Technical Guide to Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The DsbA-DsbB disulfide bond formation pathway is a critical virulence factor in many Gram-negative bacteria, responsible for the correct folding of numerous proteins essential for pathogenesis, including toxins, adhesins, and motility components. Unlike many conventional antibiotic targets, the DsbA-DsbB system is often not essential for bacterial viability under standard laboratory conditions, making it an attractive target for the development of anti-virulence agents that may exert less selective pressure for resistance. This technical guide provides an in-depth overview of the DsbA-DsbB pathway, its potential as a therapeutic target, and detailed methodologies for the identification and characterization of its inhibitors.

The DsbA-DsbB Oxidative Folding Pathway

In Gram-negative bacteria, the periplasmic enzyme DsbA catalyzes the formation of disulfide bonds in newly translocated proteins. This process is crucial for the stability and function of a wide array of virulence factors.[1] Upon donating its disulfide bond, DsbA is left in a reduced state. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thereby regenerating its activity for subsequent rounds of catalysis.[2][3] DsbB, in turn, transfers electrons to the quinone pool in the bacterial respiratory chain.[4][5] The disruption of this pathway leads to the misfolding and degradation of key virulence proteins, significantly attenuating the pathogen's ability to cause disease.

Quantitative Data on DsbA-DsbB Inhibitors

A growing number of small molecules have been identified that inhibit the DsbA-DsbB pathway. These compounds belong to diverse chemical classes and exhibit a range of potencies. The following tables summarize key quantitative data for selected inhibitors.

Table 1: Inhibitors of DsbB

| Compound Class | Example Compound | Target Organism | Assay Type | IC50 | Ki | Reference |

| Pyridazinone | Compound 9 | E. coli | Ubiquinone Reduction | 1.7 µM | 46 ± 20 nM | [6] |

| Pyridazinone | Compound 12 | E. coli | Ubiquinone Reduction | 18.85 nM | 0.8 ± 0.1 nM | [6] |

| Pyridazinone | Compound 12 | E. coli | In vivo DsbA oxidation | 0.9 ± 0.5 µM | - | [6] |

| Dihydro-[1,1'-biphenyl]-dione | Compound 2 | E. coli | Ubiquinone Reduction | 7-170 µM (range for fragments) | - | [7] |

Table 2: Inhibitors of DsbA

| Compound Class | Example Compound | Target Organism | Assay Type | IC50 | Reference |

| Phenylthiophene | F1 | E. coli | Motility Assay | ~1 mM | [8] |

| Phenylalanine derivative | Compound 39 | E. coli | In vitro activity | 185 ± 10 µM | [7] |

| Tyrosine derivative | Compound 40 | E. coli | In vitro activity | 310 ± 16 µM | [7] |

Table 3: Dual DsbA and DsbB Inhibitors

| Compound Class | Example Compound | Target Organism | Assay Type | IC50 | Reference |

| Dimedone derivative | Compound 19 | E. coli | Disulfide bond formation | ~1 µM | [9] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the screening and characterization of DsbA-DsbB pathway inhibitors.

DsbB-Mediated Ubiquinone Reduction Assay

This in vitro assay directly measures the enzymatic activity of DsbB by monitoring the reduction of ubiquinone, a key step in the electron transfer chain.

Principle: Purified, reduced DsbA serves as the electron donor to purified DsbB. DsbB then transfers these electrons to a ubiquinone analog (e.g., ubiquinone-1 or ubiquinone-5), and the reduction of ubiquinone is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100.

-

Reduced DsbA: Prepare a stock solution of purified DsbA and reduce it with an excess of a reducing agent like DTT. Remove the reducing agent immediately before the assay using a desalting column.

-

DsbB: Use purified, reconstituted DsbB.

-

Ubiquinone-1 (UQ-1): Prepare a stock solution in an appropriate solvent (e.g., ethanol).

-

Inhibitor: Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a UV-transparent microplate, add the assay buffer.

-

Add the test inhibitor at various concentrations.

-

Add purified DsbB to a final concentration of approximately 10 nM.

-

Add UQ-1 to a final concentration of around 10 µM.

-

Initiate the reaction by adding reduced DsbA to a final concentration of approximately 20 µM.

-

Immediately monitor the decrease in absorbance at 275 nm (the absorbance maximum of oxidized UQ-1) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of UQ-1 reduction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the inhibitor and UQ-1 and analyze the data using Michaelis-Menten kinetics.

-

β-Galactosidase Reporter Assay

This cell-based assay provides a high-throughput method for screening large compound libraries for inhibitors of the DsbA-DsbB pathway.

Principle: The assay utilizes a genetically engineered E. coli strain expressing a fusion protein of β-galactosidase (β-Gal) that is translocated to the periplasm (β-Galdbs). This fusion protein contains cysteine residues that, when oxidized by the DsbA-DsbB pathway, lead to an inactive conformation of β-Gal. Inhibition of the DsbA-DsbB pathway results in reduced β-Galdbs, which is active and can hydrolyze a chromogenic substrate like X-Gal or ONPG, producing a colorimetric signal.[1][10]

Protocol:

-

Strain and Reagent Preparation:

-

Use an E. coli strain engineered to express β-Galdbs.

-

Growth Medium: M63 minimal medium supplemented with 0.2% glucose and necessary amino acids.

-

Chromogenic Substrate: X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) for agar-based assays or ONPG (o-nitrophenyl-β-D-galactopyranoside) for liquid culture assays.

-

Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO).

-

-

Agar Plate-Based Screening:

-

Prepare M63 agar plates containing X-Gal and the desired concentration of the inducer for β-Galdbs expression (e.g., cumate).

-

Spot serial dilutions of the test compounds onto the agar surface.

-

Inoculate the plates with the reporter strain.

-

Incubate at 30°C for 2 days.

-

Identify active inhibitors by the appearance of blue color around the spotted compound.

-

-

Liquid Culture-Based Assay for IC50 Determination:

-

Grow the reporter strain overnight in M63 medium.

-

In a microplate, add the growth medium, inducer, and serial dilutions of the test compound.

-

Inoculate with the overnight culture.

-

Incubate at 37°C for 18 hours.

-

Measure β-galactosidase activity by adding ONPG and monitoring the development of yellow color at 420 nm.

-

Normalize the β-galactosidase activity to cell density (OD600).

-

Plot the normalized activity against inhibitor concentration to determine the IC50.

-

In Vivo DsbA Redox State Analysis

This assay directly assesses the impact of inhibitors on the redox state of DsbA within living bacterial cells.

Principle: The redox state of DsbA is "trapped" by rapidly acidifying the culture, which denatures proteins and prevents post-lysis changes in disulfide bonding. The free thiol groups of reduced DsbA are then alkylated with a reagent such as 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS) or iodoacetamide. Alkylation results in a shift in the molecular weight of the reduced DsbA, allowing for the separation of the oxidized and reduced forms by SDS-PAGE and quantification by immunoblotting.[11]

Protocol:

-

Cell Culture and Treatment:

-

Grow the bacterial strain of interest to mid-log phase.

-

Treat the cells with the test inhibitor for a specified duration.

-

-

Protein Precipitation and Alkylation:

-

Rapidly precipitate total cellular proteins by adding trichloroacetic acid (TCA) directly to the culture medium.

-

Pellet the precipitated proteins by centrifugation.

-

Wash the pellet with acetone.

-

Resuspend the pellet in a buffer containing a denaturant (e.g., SDS) and an alkylating agent (e.g., 15 mM AMS).

-

-

SDS-PAGE and Immunoblotting:

-

Separate the alkylated proteins by non-reducing SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for DsbA.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization.

-

Quantify the band intensities corresponding to the oxidized and reduced forms of DsbA.

-

Motility Assay

This phenotypic assay is a simple and effective way to assess the in vivo activity of DsbA inhibitors, as flagellar function is dependent on DsbA-mediated disulfide bond formation.[12][13]

Principle: Bacterial motility is observed on semi-solid agar plates. Inhibition of DsbA disrupts the proper assembly of flagella, leading to a reduction in the diameter of the motility zone.

Protocol:

-

Plate Preparation:

-

Prepare semi-solid agar plates (e.g., LB with 0.3% agar).

-

Incorporate the test inhibitor at various concentrations into the agar. Include a solvent-only control.

-

-

Inoculation and Incubation:

-

Inoculate the center of each plate with a small volume (e.g., 2 µl) of an overnight bacterial culture.

-

Incubate the plates at 37°C.

-

-

Data Collection and Analysis:

-

Measure the diameter of the zone of bacterial migration at regular time intervals.

-

Plot the motility diameter against the inhibitor concentration to assess the dose-dependent effect on bacterial motility.

-

Conclusion

The DsbA-DsbB pathway represents a promising target for the development of novel anti-virulence drugs. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and optimization of inhibitors of this critical bacterial pathway. By targeting virulence rather than viability, DsbA-DsbB inhibitors have the potential to be a valuable new class of therapeutics in the fight against multidrug-resistant bacteria. Further research into the structure-activity relationships of existing inhibitor classes and the exploration of novel chemical scaffolds will be crucial in advancing these promising compounds towards clinical development.

References

- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanisms of the DsbB-DsbA disulfide bond generation machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein disulfide bond generation in Escherichia coli DsbB–DsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DsbB catalyzes disulfide bond formation de novo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DsbA is a redox-switchable mechanical chaperone - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03048E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Redox states of DsbA in the periplasm of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Diverse DsbA Enzymes in Multi-DsbA Encoding Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Context of E. coli DsbB and its Interaction with the Inhibitor EcDsbB-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proper folding and stability of many extracytoplasmic proteins in Gram-negative bacteria depend on the formation of disulfide bonds. This critical process is primarily catalyzed by the Dsb (disulfide bond formation) system. In Escherichia coli, the key players in the oxidative pathway are the periplasmic oxidase DsbA and the inner membrane protein DsbB. DsbA directly introduces disulfide bonds into folding proteins, becoming reduced in the process. DsbB is then responsible for reoxidizing DsbA, ensuring the continuation of the catalytic cycle. This central role of the DsbA-DsbB system in bacterial physiology, and particularly in the maturation of virulence factors, makes it an attractive target for the development of novel antimicrobial agents. This guide provides a detailed exploration of the genetic context of DsbB, its mechanism of action, and its interaction with a potent inhibitor, EcDsbB-IN-9.

Genetic Context of dsbB

The dsbB gene in E. coli is located at approximately 26.5 minutes on the chromosome.[1][2] Its expression is directed by two promoters, neither of which conforms to the canonical σ70 recognition sequence. Null mutations in dsbB result in a range of pleiotropic phenotypes, including sensitivity to reducing agents like dithiothreitol (DTT), hypersensitivity to benzylpenicillin, and an inability to support the formation of plaques by filamentous phages.[1][2] These phenotypes are a direct consequence of the failure to form disulfide bonds in periplasmic proteins, such as OmpA and β-lactamase, and are similar to the phenotypes observed in dsbA null mutants.[1][2]

The DsbB Catalytic Cycle and Interaction with DsbA and Quinone

DsbB is an integral membrane protein with four transmembrane helices and two periplasmic loops.[3] Each periplasmic loop contains a pair of essential cysteine residues: Cys41-Cys44 in the first loop (PL1) and Cys104-Cys130 in the second loop (PL2).[3] DsbB catalyzes the de novo formation of a disulfide bond by transferring electrons from DsbA to the membrane-embedded quinone pool (ubiquinone under aerobic conditions and menaquinone under anaerobic conditions).[4][5][6]

The catalytic cycle can be summarized as follows:

-

Reduced DsbA binds to DsbB.

-

Electrons are transferred from the active site cysteines of DsbA to the redox-active cysteines of DsbB.

-

DsbB, now in a reduced state, transfers these electrons to a quinone molecule.

-

The reoxidized DsbB is ready for another round of DsbA oxidation.